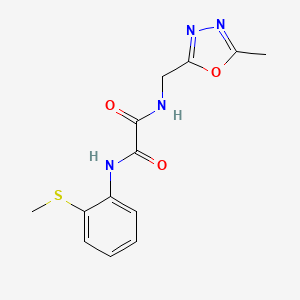
6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is part of a broader class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The studies focus on the synthesis, molecular structure analysis, chemical reactions, and properties of related quinoline derivatives, indicating their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of related quinoline derivatives involves key steps like regiospecific displacement, amination of resultant mercapto derivatives, and intramolecular nucleophilic displacement cyclization reactions. These steps are crucial for generating novel quinoline nuclei with desired biological activities (Chu, 1990).
Molecular Structure Analysis
Structural elucidation of similar compounds has been achieved using techniques such as FT-IR, 1H-NMR, 13C-NMR, and LCMS, along with single crystal X-ray diffraction studies. These analyses provide insights into the conformational preferences and intermolecular interactions of these compounds, contributing to their biological activity (Desai et al., 2017).
Chemical Reactions and Properties
Research on related quinolone derivatives reveals their reactivity under various conditions, including photochemical reactions leading to modifications of the fluorophenyl and piperazine groups. These studies provide valuable information on the stability and reactivity of the fluorophenyl piperazine quinolones under different chemical environments (Mella et al., 2001).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches and Structures
- D. Chu (1990) detailed the syntheses of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones, focusing on the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, leading to the generation of a novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus (Chu, 1990).
Antibacterial Activity
- C. Ziegler et al. (1990) explored novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, noting that certain derivatives, such as 6-fluoro-1-cyclopropyl-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, demonstrated excellent in vivo efficacy and better oral absorption than ciprofloxacin (Ziegler et al., 1990).
- Natesh Rameshkumar et al. (2003) synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which showed significant antibacterial and weak antifungal activities in vitro and in vivo (Rameshkumar et al., 2003).
- N. Patel et al. (2007) prepared amide derivatives of quinolone, evaluating their antibacterial activity against various strains and concluding their significance in combating bacterial infections (Patel et al., 2007).
Photochemical Behavior
- M. Mella et al. (2001) studied the photochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, highlighting the substance's reactivity upon irradiation in water and its stability under acidic conditions (Mella et al., 2001).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3S/c1-29-17-25(35(33,34)20-5-3-2-4-6-20)26(32)21-15-22(28)24(16-23(21)29)31-13-11-30(12-14-31)19-9-7-18(27)8-10-19/h2-10,15-17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFMYVUQMXZNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

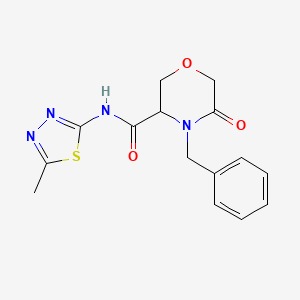
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)
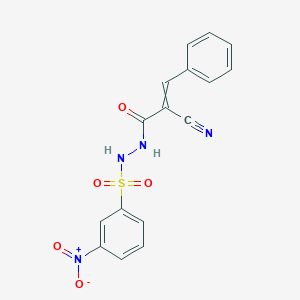
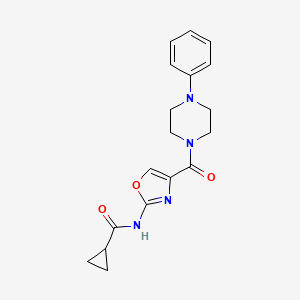
![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)
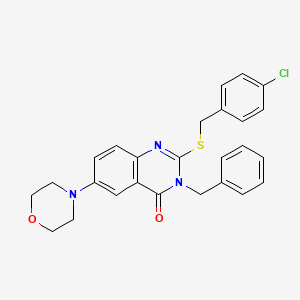

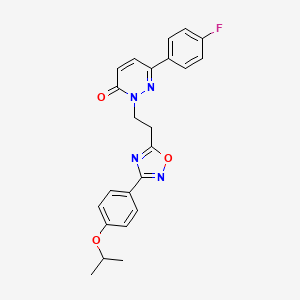
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)
![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)
